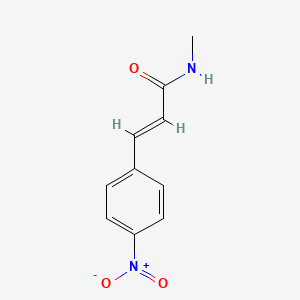
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide works by binding to the active site of HATs, thereby inhibiting their activity. This leads to a decrease in the acetylation of histones, which in turn affects gene expression. This compound has been shown to selectively inhibit the activity of p300 and CBP, which are two HATs that play a crucial role in the regulation of gene expression in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide is its high selectivity for p300 and CBP, which makes it a valuable tool for studying the role of these HATs in various diseases. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
Future Directions
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide. One area of research is the development of more potent and selective HAT inhibitors that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment in various diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications in various diseases. It works by inhibiting the activity of HATs, leading to alterations in gene expression and various biochemical and physiological effects. While this compound has some limitations, it remains a valuable tool for studying the role of HATs in various diseases and has potential for future therapeutic applications.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 4-(dimethylamino)benzoyl chloride. The resulting compound is then subjected to further reactions to yield this compound. The synthesis method has been optimized over time, resulting in high yields of pure this compound.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HATs, this compound can alter the expression of genes involved in various cellular processes, leading to its potential therapeutic applications.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLAQPFWUJZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5-bis(4-methoxyphenyl)-2-{[(4-methyl-1-piperazinyl)methylene]amino}-3-furonitrile](/img/structure/B5866607.png)


![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)

![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)

![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)